4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline typically involves the introduction of bromine, difluoromethyl, and trifluoromethyl groups onto an aniline ring. One common method involves the bromination of 2-(difluoromethyl)-6-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with enhanced pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, difluoromethyl, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but lacks the difluoromethyl group.
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with different positioning of the trifluoromethyl group.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom instead of a difluoromethyl group.
Uniqueness
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-3-1-4(7(10)11)6(15)5(2-3)8(12,13)14/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDIMFZPLHPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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